molecular formula C13H19ClN4O2S B8628210 5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide

5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide

Cat. No.: B8628210
M. Wt: 330.83 g/mol
InChI Key: KQOHTKABTTWMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a sulfonamide group, and a cyclopropylpiperidinylamino group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the chloro group: Chlorination of the pyridine ring can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the sulfonamide group: This step involves the reaction of the pyridine derivative with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.

    Cyclopropylpiperidinylamino group addition: The final step involves the nucleophilic substitution reaction where the amine group of cyclopropylpiperidine reacts with the pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group or the sulfonamide group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-(1-piperidinylamino)pyridine-3-sulfonamide
  • 6-(1-Cyclopropylpiperidin-4-ylamino)pyridine-3-sulfonamide
  • 5-Chloro-6-(1-cyclopropylpiperidin-4-ylamino)pyridine-2-sulfonamide

Uniqueness

5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide is unique due to the presence of both the chloro and sulfonamide groups on the pyridine ring, as well as the cyclopropylpiperidinylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19ClN4O2S

Molecular Weight

330.83 g/mol

IUPAC Name

5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide

InChI

InChI=1S/C13H19ClN4O2S/c14-12-7-11(21(15,19)20)8-16-13(12)17-9-3-5-18(6-4-9)10-1-2-10/h7-10H,1-6H2,(H,16,17)(H2,15,19,20)

InChI Key

KQOHTKABTTWMRM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)NC3=C(C=C(C=N3)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of EXAMPLE 387A (0.4 g), 1-cyclopropylpiperidin-4-amine (0.3 g) and N,N-diisopropylethylamine (0.37 mL) in dioxane (3 mL) was heated at 100° C. for 18 hours. The crude product was isolated by concentration and was purified on silica gel, which was eluted with ethyl acetate to give the title compound.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.